Cas no 2143-88-6 (4-Methyl-4'-nitro-1,1'-biphenyl)

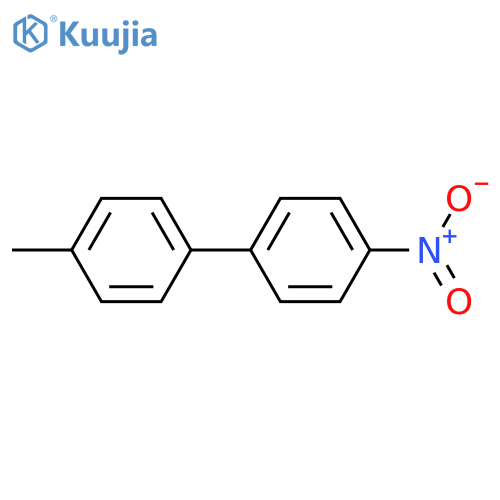

2143-88-6 structure

商品名:4-Methyl-4'-nitro-1,1'-biphenyl

4-Methyl-4'-nitro-1,1'-biphenyl 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-4'-nitro-1,1'-biphenyl

- 1,1'-Biphenyl,4-methyl-4'-nitro-

- 1-methyl-4-(4-nitrophenyl)benzene

- 4-Methyl-4'-Nitrobiphenyl

- 4-nitro-4'-methyl-1,1'-biphenyl

- 4-nitro-4'-methyl-2,2'-biphenyl

- 4-Nitro-4'-methylbiphenyl

- BS-25431

- 1-(4-Methylphenyl)-4-nitrobenzene

- MFCD00452735

- SCHEMBL628918

- 4-methyl-4'-nitro[1,1'-biphenyl]

- AKOS015999216

- DTXSID00431057

- E89460

- 1,1'-Biphenyl, 4-methyl-4'-nitro-

- A879094

- 2143-88-6

- XAIDWOFGGNDTPE-UHFFFAOYSA-N

-

- MDL: MFCD00452735

- インチ: InChI=1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3

- InChIKey: XAIDWOFGGNDTPE-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 213.07900

- どういたいしつりょう: 213.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 45.8Ų

じっけんとくせい

- PSA: 45.82000

- LogP: 4.09340

4-Methyl-4'-nitro-1,1'-biphenyl セキュリティ情報

4-Methyl-4'-nitro-1,1'-biphenyl 税関データ

- 税関コード:2904209090

- 税関データ:

中国税関コード:

2904209090概要:

290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-Methyl-4'-nitro-1,1'-biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB310664-1 g |

1-(4-Methylphenyl)-4-nitrobenzene; 95% |

2143-88-6 | 1g |

€246.00 | 2023-04-26 | ||

| Fluorochem | 210834-5g |

4-Methyl-4'-nitro-1,1'-biphenyl |

2143-88-6 | 95% | 5g |

£600.00 | 2022-03-01 | |

| Alichem | A019109679-5g |

4-Methyl-4'-nitro-1,1'-biphenyl |

2143-88-6 | 95% | 5g |

$483.36 | 2023-09-02 | |

| Fluorochem | 210834-1g |

4-Methyl-4'-nitro-1,1'-biphenyl |

2143-88-6 | 95% | 1g |

£150.00 | 2022-03-01 | |

| abcr | AB310664-10g |

1-(4-Methylphenyl)-4-nitrobenzene, 95%; . |

2143-88-6 | 95% | 10g |

€1046.90 | 2025-02-17 | |

| A2B Chem LLC | AD60784-250mg |

1-(4-Methylphenyl)-4-nitrobenzene |

2143-88-6 | 95% | 250mg |

$101.00 | 2024-01-01 | |

| A2B Chem LLC | AD60784-500mg |

1-(4-Methylphenyl)-4-nitrobenzene |

2143-88-6 | 95% | 500mg |

$130.00 | 2024-01-01 | |

| abcr | AB310664-25g |

1-(4-Methylphenyl)-4-nitrobenzene, 95%; . |

2143-88-6 | 95% | 25g |

€2002.70 | 2025-02-17 | |

| TRC | M343090-50mg |

4-Methyl-4'-nitro-1,1'-biphenyl |

2143-88-6 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M343090-500mg |

4-Methyl-4'-nitro-1,1'-biphenyl |

2143-88-6 | 500mg |

$ 210.00 | 2022-06-03 |

4-Methyl-4'-nitro-1,1'-biphenyl 関連文献

-

1. 596. Homolytic aromatic substitution. Part XXIV. The p-methylphenylation of nitrobenzene and chlorobenzeneJ. K. Hambling,D. H. Hey,S. Orman,Gareth H. Williams J. Chem. Soc. 1961 3108

-

Mingzhong Cai,Guomin Zheng,Guodong Ding Green Chem. 2009 11 1687

-

3. The mass spectra of nitrophenyl(phenyl)methanes: the formation of an M–17 ion from the meta- and para-isomersG. E. Robinson,C. B. Thomas,J. M. Vernon J. Chem. Soc. B 1971 1273

-

James Morrison,Hans Osthoff,Peter Wan Photochem. Photobiol. Sci. 2002 1 384

-

5. 883. A novel intramolecular nucleophilic displacementD. H. Hey,J. A. Leonard,C. W. Rees J. Chem. Soc. 1962 4579

2143-88-6 (4-Methyl-4'-nitro-1,1'-biphenyl) 関連製品

- 3282-11-9(4,4''-Dinitro-p-terphenyl)

- 10355-53-0(4-Nitro-p-terphenyl)

- 1211-40-1(4-Amino-4'-nitrobiphenyl)

- 2113-58-8(3-Nitrobiphenyl)

- 1528-74-1(1-nitro-4-(4-nitrophenyl)benzene)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2143-88-6)4-Methyl-4'-nitro-1,1'-biphenyl

清らかである:99%

はかる:5g

価格 ($):356.0